((S)-5-(tert-butoxycarbonylamino)-5-(carbamoyl)pentyl)carbamic acid benzyl ester
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Overview
Description
((S)-5-(tert-butoxycarbonylamino)-5-(carbamoyl)pentyl)carbamic acid benzyl ester is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other biologically active molecules. The Boc group is commonly used to protect amines during chemical reactions, preventing unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((S)-5-(tert-butoxycarbonylamino)-5-(carbamoyl)pentyl)carbamic acid benzyl ester typically involves multiple stepsThe reaction conditions often involve the use of solvents like glycerol and catalysts to ensure high yield and selectivity .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
((S)-5-(tert-butoxycarbonylamino)-5-(carbamoyl)pentyl)carbamic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be used to remove the Boc protecting group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include phosphoric acid for deprotection, and various oxidizing and reducing agents . The reaction conditions often involve mild temperatures and environmentally benign solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group using phosphoric acid results in the formation of the free amine .
Scientific Research Applications
Chemistry
In chemistry, ((S)-5-(tert-butoxycarbonylamino)-5-(carbamoyl)pentyl)carbamic acid benzyl ester is used as an intermediate in the synthesis of peptides and other complex molecules. Its ability to protect amine groups makes it valuable in multi-step organic syntheses .
Biology
In biological research, this compound is used to study enzyme mechanisms and protein interactions. The protected amine group allows for selective modification of biomolecules without interfering with other functional groups .
Medicine
In medicine, this compound is used in the development of pharmaceuticals. Its ability to protect amine groups during synthesis is crucial for the preparation of peptide-based drugs .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its versatility and stability make it suitable for large-scale production .
Mechanism of Action
The mechanism of action of ((S)-5-(tert-butoxycarbonylamino)-5-(carbamoyl)pentyl)carbamic acid benzyl ester involves the protection of amine groups through the formation of a Boc group. This protection prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under mild conditions, allowing for the controlled release of the free amine .
Comparison with Similar Compounds
Similar Compounds
2-tert-butoxycarbonylamino-pentanedioic acid 1-tert-butyl ester: This compound also features a Boc protecting group and is used in similar applications.
tert-butyl esters: These compounds are commonly used as protecting groups in organic synthesis.
Uniqueness
((S)-5-(tert-butoxycarbonylamino)-5-(carbamoyl)pentyl)carbamic acid benzyl ester is unique due to its specific structure, which allows for selective protection and deprotection of amine groups. This selectivity is crucial in multi-step organic syntheses, making it a valuable tool in both research and industrial applications .
Properties
Molecular Formula |
C19H29N3O5 |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
benzyl N-[(5S)-6-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexyl]carbamate |
InChI |
InChI=1S/C19H29N3O5/c1-19(2,3)27-18(25)22-15(16(20)23)11-7-8-12-21-17(24)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H2,20,23)(H,21,24)(H,22,25)/t15-/m0/s1 |
InChI Key |
DAJHIUICHSIAAV-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)N |
Origin of Product |
United States |
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